molecular formula C17H12BrN3O4S B11455520 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethanone

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethanone

Cat. No.: B11455520
M. Wt: 434.3 g/mol
InChI Key: KQLCAMKIITYTDS-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a bromonitrophenyl moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one is unique due to the combination of the oxadiazole ring, sulfanyl group, and bromonitrophenyl moiety, which together confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C17H12BrN3O4S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethanone

InChI

InChI=1S/C17H12BrN3O4S/c18-14-7-6-12(21(23)24)9-13(14)15(22)10-26-17-20-19-16(25-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

KQLCAMKIITYTDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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